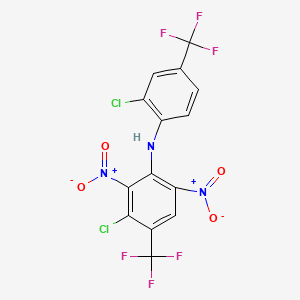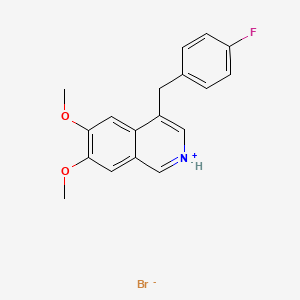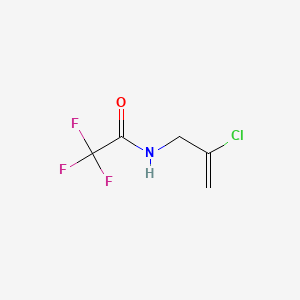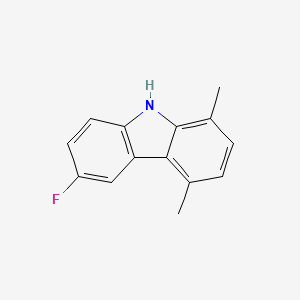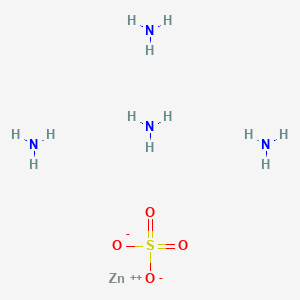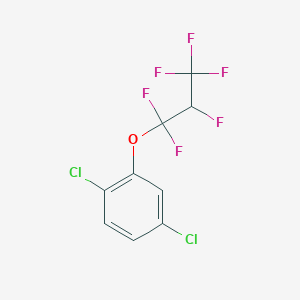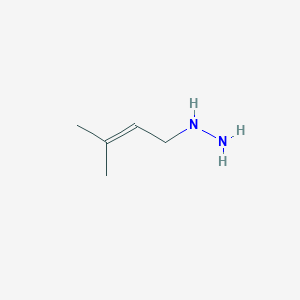
(3-Methyl-but-2-enyl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-but-2-enyl)-hydrazine is a chemical compound with the molecular formula C_5H_11N_2 It is a derivative of hydrazine, where a hydrazine group is attached to a 3-methyl-but-2-enyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-but-2-enyl)-hydrazine typically involves the reaction of 3-methyl-1-butene with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-but-2-enyl)-hydrazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines.
Applications De Recherche Scientifique
(3-Methyl-but-2-enyl)-hydrazine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms or as a potential inhibitor.
Industry: It can be used in the production of various chemicals and materials.
Mécanisme D'action
(3-Methyl-but-2-enyl)-hydrazine can be compared with other hydrazine derivatives, such as phenylhydrazine and ethylhydrazine. While these compounds share the hydrazine functional group, their unique structural features, such as the presence of different alkyl or aryl groups, result in distinct chemical properties and applications.
Comparaison Avec Des Composés Similaires
Phenylhydrazine
Ethylhydrazine
Methylhydrazine
Propylhydrazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
207798-30-9 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
3-methylbut-2-enylhydrazine |
InChI |
InChI=1S/C5H12N2/c1-5(2)3-4-7-6/h3,7H,4,6H2,1-2H3 |
Clé InChI |
GINDMPCWDCFQME-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


